The compound (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is an organic molecule characterized by its complex structure, which features a cyclopentane ring fused with a dioxolane ring. This compound is classified under the category of cyclic ethers and is notable for its unique stereochemistry. It has a molecular formula of and a molecular weight of approximately 182.22 g/mol. The compound is also identified by its CAS number 698999-19-8 and is used in various scientific applications, including medicinal chemistry and organic synthesis .
The synthesis of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple synthetic routes. One common method includes the following steps:
The industrial production of this compound may utilize large-scale reactors and continuous flow processes to optimize yield and purity. This approach allows for efficient synthesis while minimizing waste.
The molecular structure of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one features several key characteristics:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 182.22 g/mol |
IUPAC Name | (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one |
SMILES | C=C[C@H]1CC(=O)[C@@H]2OC(C)(C)O[C@H]12 |
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one can undergo various chemical reactions:
The conditions for these reactions often involve specific solvents (e.g., tetrahydrofuran), temperatures (typically ranging from -20°C to room temperature), and pH levels tailored to achieve desired transformations .
The mechanism of action for (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one is primarily studied in the context of its biological interactions:
Data on the exact mechanisms are still under investigation but indicate potential for significant pharmacological applications .
The physical and chemical properties of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one include:
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one has several significant applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2